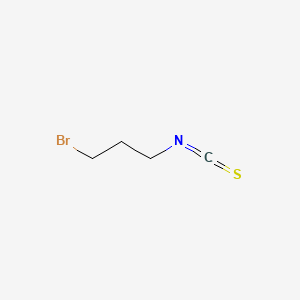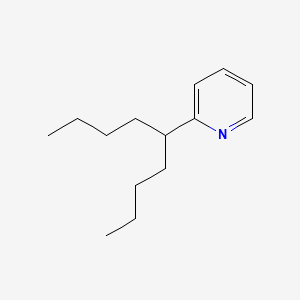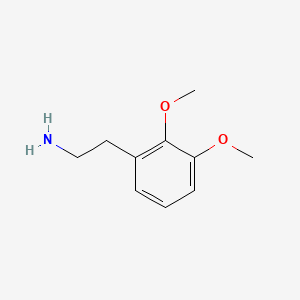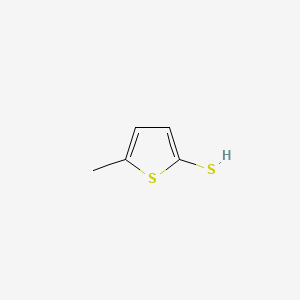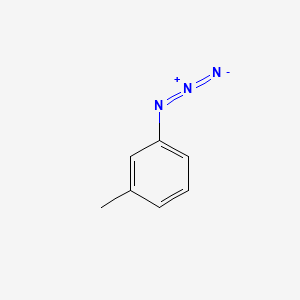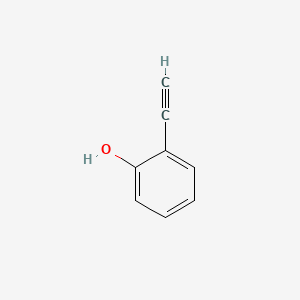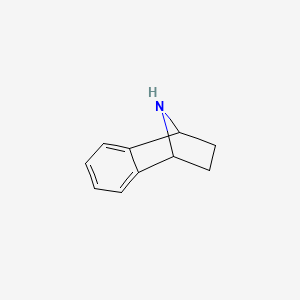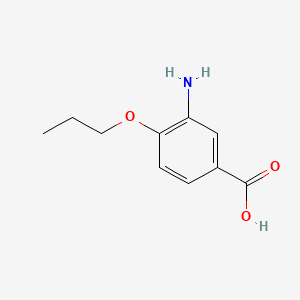
3-アミノ-4-プロポキシ安息香酸
概要
説明
3-Amino-4-propoxybenzoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the propoxy group at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学的研究の応用
3-Amino-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
A related compound, 3-amino-4-hydroxybenzoic acid, has been studied in the context of γ-amino acid production in recombinant corynebacterium glutamicum
Result of Action
The molecular and cellular effects of 3-Amino-4-propoxybenzoic acid’s action are currently unknown
生化学分析
Biochemical Properties
3-Amino-4-propoxybenzoic acid plays a significant role in biochemical reactions, particularly as a building block for inhibitors targeting specific enzymes. One notable interaction is with histone deacetylase 8 (HDAC8) from Schistosoma mansoni, where it acts as an inhibitor . This interaction is crucial for the treatment of schistosomiasis, a parasitic disease. The compound’s ability to inhibit HDAC8 suggests that it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and gene transcription.
Cellular Effects
3-Amino-4-propoxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDAC8, the compound can alter the acetylation of histones, leading to changes in gene expression . This modulation of gene expression can impact cell function, including cell proliferation, differentiation, and apoptosis. Additionally, the compound’s effects on cellular metabolism may involve changes in the activity of metabolic enzymes and the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of 3-Amino-4-propoxybenzoic acid involves its interaction with HDAC8, where it binds to the enzyme’s active site and inhibits its deacetylase activity . This inhibition prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene transcription. The compound’s binding interactions with HDAC8 are likely mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-propoxybenzoic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering the compound’s biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on HDAC8, but the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-Amino-4-propoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC8 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without inducing toxicity.
Metabolic Pathways
3-Amino-4-propoxybenzoic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, 3-Amino-4-propoxybenzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transporters.
Subcellular Localization
The subcellular localization of 3-Amino-4-propoxybenzoic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus is essential for its role in inhibiting HDAC8 and modulating gene expression. The compound’s activity may be influenced by its concentration within these subcellular compartments and its interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-propoxybenzoic acid typically involves the following steps:
Nitration of 4-propoxybenzoic acid: The starting material, 4-propoxybenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the carboxylic acid group.
Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting 3-amino-4-propoxybenzoic acid is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production of 3-amino-4-propoxybenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Types of Reactions:
Oxidation: 3-Amino-4-propoxybenzoic acid can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Acylated or alkylated derivatives.
類似化合物との比較
4-Amino-3-propoxybenzoic acid: Similar structure but with different positioning of the amino and propoxy groups.
3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.
3-Amino-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Amino-4-propoxybenzoic acid is unique due to the specific positioning of the amino and propoxy groups, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.
特性
IUPAC Name |
3-amino-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZIVWRRZWJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975090 | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59691-15-5 | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59691-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059691155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-PROPOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXZ30GH0HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-Amino-4-propoxybenzoic acid in the context of Proparacaine Hydrochloride degradation?
A1: Proparacaine Hydrochloride is a widely used ophthalmic anesthetic. Understanding the safety profile of its degradation products, including 3-Amino-4-propoxybenzoic acid, is crucial. The study by [] aimed to assess the potential ocular toxicity of such degradation products. The research found that 3-Amino-4-propoxybenzoic acid, identified as a degradation product under hydrolytic stress conditions, exhibits potential for eye irritation (EI) according to in-silico ocular toxicity prediction models. [] This highlights the importance of evaluating the safety of even seemingly benign degradation products to ensure the long-term safety and efficacy of pharmaceutical formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



